

Spectroscopic Profile of (+)-α-Santalene: A Technical Guide

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Compound of Interest		
Compound Name:	(+)-alpha-Santalene	
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This technical guide provides a comprehensive overview of the key spectroscopic data for the sesquiterpenoid (+)- α -santalene. The information presented herein is essential for the identification, characterization, and quality control of this important natural compound, which is a significant contributor to the characteristic aroma of sandalwood oil. This document collates data from mass spectrometry and nuclear magnetic resonance, outlines general experimental protocols, and visualizes the analytical workflow.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the identification of volatile compounds like (+)- α -santalene. The electron ionization (EI) mass spectrum of α -santalene is characterized by a specific fragmentation pattern that serves as a molecular fingerprint.

Data Presentation

The table below summarizes the most significant mass-to-charge ratios (m/z) and their relative abundances observed in the electron ionization mass spectrum of α -santalene.[1][2][3]



m/z	Relative Abundance (%)
41	60.50
69	41.50
94	99.99
95	48.00
121	39.00

Experimental Protocol

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Sample Introduction: The sample, typically an essential oil or a solution of the isolated compound, is injected into the GC inlet.
- Gas Chromatography: A capillary column (e.g., HP-5MS) is used to separate the
 components of the sample based on their volatility and interaction with the stationary phase.
 The oven temperature is programmed to ramp up to allow for the sequential elution of
 compounds.
- Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. 1 H and 13 C NMR spectra provide detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms in (+)- α -santalene.

Data Presentation



The following tables present the 1 H and 13 C NMR chemical shift assignments for (+)- α -santalene. This data is based on spectra run in deuterated chloroform (CDCl₃). A characteristic singlet at δ 1.68 ppm in the 1 H NMR spectrum is indicative of the geminal methyl groups.[1]

¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~5.12	t	1H	H-10
~2.00	m	2H	H-9
~1.95	m	2H	H-8
~1.70	S	3H	CH₃-15
1.68	S	3Н	CH₃-14
~1.60	m	1H	H-5
~1.45	m	1H	H-4
~1.25	m	1H	Η-3α
~1.15	m	1H	H-6
~1.05	S	3Н	CH₃-12
~0.85	S	3H	CH₃-13
~0.75	m	1H	Н-3β
~0.50	m	1H	H-2

Note: The chemical shifts and multiplicities are interpreted from spectral data. Exact values may vary slightly based on experimental conditions.

¹³C NMR Data (125 MHz, CDCl₃)



Chemical Shift (δ) ppm	Carbon Type	Assignment
~131.5	С	C-11
~124.8	СН	C-10
~53.0	СН	C-2
~49.0	С	C-1
~41.0	CH ₂	C-5
~40.0	СН	C-6
~35.0	CH ₂	C-4
~34.0	CH ₂	C-8
~29.0	CH₃	C-13
~26.0	С	C-7
~25.8	CH₃	C-15
~23.0	CH ₂	C-9
~22.0	CH ₂	C-3
~17.8	СНз	C-14
~15.0	СН₃	C-12

Note: The chemical shifts are interpreted from spectral data. Exact values may vary slightly based on experimental conditions.

Experimental Protocol

- Instrumentation: A 500 MHz NMR spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR.
- Sample Preparation: The purified (+)- α -santalene is dissolved in deuterated chloroform (CDCl₃).



• Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments such as COSY, HSQC, and HMBC are used to establish connectivities and confirm assignments.

Infrared (IR) Spectroscopy

At the time of this writing, a publicly available, experimentally determined infrared spectrum specifically for (+)- α -santalene could not be located in the surveyed scientific literature and databases. For related compounds, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common analytical technique. Generally, the IR spectrum of a sesquiterpene hydrocarbon like α -santalene would be expected to show characteristic C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like (+)- α -santalene.

Caption: General workflow for the isolation and spectroscopic characterization of (+)- α -santalene.

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